6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
Description
6-Chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (molecular formula: C₁₇H₂₂ClNO₃, molecular weight: 323.8 g/mol) is a synthetic chromenone derivative, structurally related to coumarins. Its core chromen-2-one framework is substituted with:
- A chloro group at position 6,
- A diethylaminomethyl group at position 8,
- An ethyl group at position 3,
- A hydroxy group at position 7,
- A methyl group at position 4 .
The diethylaminomethyl group enhances solubility and may facilitate receptor interactions, distinguishing it from simpler coumarin derivatives .
Properties
IUPAC Name |
6-chloro-8-(diethylaminomethyl)-3-ethyl-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-5-11-10(4)12-8-14(18)15(20)13(9-19(6-2)7-3)16(12)22-17(11)21/h8,20H,5-7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSFSVATRKBBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC(=C(C(=C2OC1=O)CN(CC)CC)O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one involves several steps. One common method is the alkylation reaction of 7-hydroxy-4-methyl coumarin with diethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of coumarin, including this compound, exhibit significant antimicrobial properties. They have been studied for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, a study reported an IC50 value of 294 nM against the enzyme dTDP-4-dehydrorhamnose 3,5-epimerase, which is crucial for the biosynthesis of mycobacterial cell walls .
Anticancer Properties
Coumarin derivatives are known for their anticancer activities. This specific compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a potential candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. It has shown promise in reducing inflammation markers in vitro and in vivo, which could be beneficial for treating inflammatory diseases.
Bioavailability and Pharmacokinetics
Studies on the pharmacokinetics of this compound suggest that it has favorable absorption characteristics, although further research is needed to fully understand its bioavailability and metabolic pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted on various coumarin derivatives demonstrated that modifications at the 8-position significantly enhanced antimicrobial activity against Gram-positive bacteria.
- The specific compound showed a strong inhibitory effect on Mycobacterium tuberculosis strains.
-
Anticancer Research :
- In vitro studies indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines.
- Further investigations are underway to assess its efficacy in vivo.
Mechanism of Action
The mechanism of action of 6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of drugs and other xenobiotics. The compound’s structure allows it to bind to the active site of these enzymes, blocking their catalytic activity . Additionally, its antioxidant properties contribute to its therapeutic effects by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with key analogs:
Key Differentiators
Diethylaminomethyl Group: This substituent in the target compound enhances solubility and bioavailability compared to analogs with dimethylamino or unsubstituted amino groups (e.g., 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one, CAS 573696-81-8) .
Chloro vs. Other Halogens: The chloro group at position 6 confers electrophilic reactivity, similar to dichloro-substituted chromenones, but without the heightened toxicity seen in polyhalogenated derivatives .
Biological Activity
6-Chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one, a synthetic compound belonging to the coumarin family, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H22ClNO3 |
| Molecular Weight | 323.814 g/mol |
| CAS Number | 577985-74-1 |
| LogP | 4.05 |
| Boiling Point | 429.0 ± 45.0 °C |
| Flash Point | 213.2 ± 28.7 °C |
These properties suggest that the compound is lipophilic, which may influence its bioavailability and interaction with biological targets.
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. In a study evaluating various coumarin compounds, it was found that derivatives with hydroxyl groups demonstrated enhanced radical scavenging abilities. The compound in focus showed an IC50 value of approximately 0.09–0.12 mg/mL in scavenging hydroxyl radicals, indicating potent antioxidant activity compared to other compounds tested .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial effects against various pathogens.
| Target Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Mycobacterium tuberculosis | IC50 = 294 nM |
The compound exhibited bactericidal action against Gram-positive bacteria, with mechanisms involving the inhibition of protein synthesis and nucleic acid production .
Cytotoxicity Studies
In cytotoxicity assays, the compound showed no significant toxic effects on normal cell lines (3T3-L1 and HHL-5 cells), suggesting a favorable safety profile for further development . However, it exhibited dose-dependent cytotoxicity against cancer cell lines such as PC3 and DU145, with IC50 values indicating effective inhibition of cell proliferation over time.
The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G0/G1 phase, particularly in cancer cells. The compound's structural features, including the presence of hydroxyl groups, may contribute to its ability to modulate cellular pathways associated with tumor suppression .
Study on Antioxidant Properties
A study conducted by Popova et al. synthesized a series of coumarin derivatives and assessed their antioxidant capabilities using DPPH and hydrogen peroxide-induced hemolysis assays. The results indicated that the presence of hydroxyl groups significantly enhanced antioxidant activity, with some derivatives outperforming traditional antioxidants .
Evaluation of Antimicrobial Efficacy
A comprehensive evaluation of antimicrobial activity was performed against various bacterial strains, highlighting the compound's efficacy against MRSA and other resistant strains. The study indicated that modifications in the chemical structure could enhance antimicrobial potency while reducing toxicity to human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
